3-(4-Chloro-phenylamino)-6,7-dimethoxy-3H-isobenzofuran-1-one
Description
3-(4-Chloro-phenylamino)-6,7-dimethoxy-3H-isobenzofuran-1-one is a synthetic isobenzofuranone derivative characterized by a 4-chloro-aniline substituent at the 3-position and methoxy groups at the 6- and 7-positions of the fused aromatic ring.
Properties
IUPAC Name |
3-(4-chloroanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-20-12-8-7-11-13(14(12)21-2)16(19)22-15(11)18-10-5-3-9(17)4-6-10/h3-8,15,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAAQJKEZMCKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations
The 6,7-dimethoxy groups in the target compound contrast with the cyano or halogen substituents in analogs, suggesting differences in electronic effects and steric bulk. Methoxy groups are electron-donating, which could modulate reactivity in electrophilic aromatic substitution or hydrogen-bonding interactions.
Pharmacological Potential: The tertiary amine-containing analogs (e.g., entries 2 and 3 in Table 1) are associated with central nervous system (CNS) activity due to their structural resemblance to selective serotonin reuptake inhibitors (SSRIs) or antipsychotics . The target compound lacks a basic amine side chain, which may limit CNS penetration but could favor peripheral targets such as kinases or metabolic enzymes.
Physicochemical Properties: The lactone ring in isobenzofuranones contributes to metabolic stability compared to open-chain analogs. However, the presence of methoxy groups may increase susceptibility to oxidative metabolism. Radiofluorinated compounds like [18F]-fluoromisonidazole prioritize rapid clearance and target specificity for imaging, whereas non-radioactive analogs focus on therapeutic efficacy .
Research Findings and Limitations
- Crystallographic Data: Structural elucidation of similar compounds often relies on tools like SHELXL (for refinement) and ORTEP-3 (for visualization) .
- Pharmacopeial Standards : Compounds like those in undergo rigorous testing (e.g., pH, deliverable volume) for pharmaceutical use, but analogous data for the target compound are absent.
- Synthetic Challenges : The introduction of multiple methoxy and chloro groups may complicate synthesis, requiring optimized protecting group strategies or regioselective reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

